molecular formula C17H19N3S B5669025 5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione

5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B5669025
M. Wt: 297.4 g/mol
InChI Key: BDGAQGMTWYEKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione is not fully understood. However, studies have suggested that it may exert its biological activity through the inhibition of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biological activity, including anticancer, antifungal, and antibacterial effects. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione is its potential use as a building block for the synthesis of novel materials. In addition, its fluorescent properties make it a useful tool for the detection of heavy metals. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione. One area of research is the development of novel materials based on this compound. Another area of research is the investigation of its potential as a fluorescent probe for the detection of heavy metals. In addition, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione involves the reaction of 3-methylbenzaldehyde with benzylamine and ammonium thiocyanate in the presence of ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In materials science, it has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel materials. In environmental science, it has been investigated for its potential use as a fluorescent probe for the detection of heavy metals.

Properties

IUPAC Name

5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c1-14-6-5-9-16(10-14)20-13-19(12-18-17(20)21)11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGAQGMTWYEKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CN(CNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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